1-(1-(Thiazol-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea
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Overview
Description
1-(1-(Thiazol-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound that features a thiazole ring, a pyrrolidine ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(Thiazol-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.
Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the reduction of pyrrole derivatives or through cyclization reactions involving amines and aldehydes.
Coupling of the Thiazole and Pyrrolidine Rings: This step often involves nucleophilic substitution reactions where the thiazole derivative is reacted with a pyrrolidine derivative.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through cross-coupling reactions such as the Suzuki or Stille coupling, where a thiophene derivative is coupled with the intermediate compound.
Formation of the Urea Linkage: The final step involves the reaction of the intermediate compound with an isocyanate to form the urea linkage.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions: 1-(1-(Thiazol-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products:
Oxidation: Oxidized derivatives of the thiazole, pyrrolidine, or thiophene rings.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
1-(1-(Thiazol-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Mechanism of Action
The mechanism of action of 1-(1-(Thiazol-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole and thiophene rings can participate in π-π stacking interactions, while the urea linkage can form hydrogen bonds, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-(Thiazol-2-yl)pyrrolidine: Lacks the thiophene ring and urea linkage.
3-(Thiophen-2-ylmethyl)urea: Lacks the thiazole and pyrrolidine rings.
1-(Thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea: Lacks the pyrrolidine ring.
Uniqueness: 1-(1-(Thiazol-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea is unique due to the presence of all three rings (thiazole, pyrrolidine, and thiophene) and the urea linkage, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS2/c18-12(15-8-11-2-1-6-19-11)16-10-3-5-17(9-10)13-14-4-7-20-13/h1-2,4,6-7,10H,3,5,8-9H2,(H2,15,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTJLFXJXXLPFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)NCC2=CC=CS2)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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